3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one often involves intricate steps that include cyclization reactions, ring expansions, and functional group interconversions. For example, an improved method for the synthesis of a closely related compound, 4-azatricyclo[5.2.2.0^4,8]undecan-11-one, was reported to involve hydrogenolysis followed by intramolecular alkylation (Bonjoch et al., 1987). Another approach for the synthesis of similar structures utilized thermal valence bond isomerization of tricycloheptane systems (Kurita et al., 1985).
Molecular Structure Analysis
The molecular structure of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one derivatives is often determined using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These compounds typically exhibit rigid frameworks that influence their chemical reactivity and physical properties. For instance, novel 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones were synthesized and their rigid structures, adopting a twin-chair conformation, were explored (Zayya et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one derivatives varies widely depending on the functional groups present and the specific structural context. These compounds participate in a variety of chemical reactions, including cycloadditions, ring expansions, and photochemical transformations. For example, photochemical isomerization of certain derivatives can afford tetracyclic compounds through skeletal isomerization (Umano et al., 1981).
Scientific Research Applications
Synthesis of Heterocyclic Rings : It's a useful synthon for synthesizing unsaturated monocyclic seven-membered heterocyclic rings, such as 1,4-oxazepines and 1H-1,4-diazepines, through photolysis. These compounds have potential applications in pharmaceuticals and material sciences (Kurita, Iwata, & Tsuchiya, 1987).
Transition-State Mimics : 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a related compound, has been synthesized as a transition-state mimic for enzyme-catalyzed cis-trans rotamer interconversion of amides. This has implications for understanding peptide and protein folding and function (Komarov et al., 2015).
Photolysis and Thermolysis Studies : The compound's derivatives have been studied for their novel photochemical and thermal reactions, providing insights into azoalkane chemistry (Kohmoto, Kishikawa, Yamamoto, & Yamada, 1995).
Synthesis of Adamantane Derivatives : It has been used in the synthesis of 9-methyl-9-azatricyclo[3.3.1.03,7]nonane and its derivatives, which are related to the adamantane family, a group of compounds with potential medicinal applications (Sasaki, Eguchi, & Kiriyama, 1971).
Preparation of Cyclic Imides : The compound has been involved in the synthesis of cyclic imides, which are important in the development of pharmaceuticals and polymers (Bielenica & Kossakowski, 2010).
Safety And Hazards
properties
IUPAC Name |
3-azatricyclo[4.2.1.02,5]non-7-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h1-2,4-7H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZQHVKGKQXWMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azatricyclo[4.2.1.02,5]non-7-en-4-one |
Synthesis routes and methods
Procedure details
Citations
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